molecular formula C13H14BrN3O B11813143 5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole

5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B11813143
M. Wt: 308.17 g/mol
InChI Key: VRYMDAKGUVNNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, a bromophenyl group, and a piperidine moiety

Preparation Methods

The synthesis of 5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromobenzohydrazide with piperidine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.

Comparison with Similar Compounds

5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    5-(4-Chlorophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole: This compound has a chlorine atom instead of a bromine atom, which may result in different reactivity and biological activity.

    5-(4-Methylphenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole: The presence of a methyl group instead of a bromine atom can affect the compound’s physical and chemical properties.

    5-(4-Nitrophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole:

Properties

Molecular Formula

C13H14BrN3O

Molecular Weight

308.17 g/mol

IUPAC Name

5-(4-bromophenyl)-3-piperidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H14BrN3O/c14-10-6-4-9(5-7-10)13-16-12(17-18-13)11-3-1-2-8-15-11/h4-7,11,15H,1-3,8H2

InChI Key

VRYMDAKGUVNNDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NOC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.